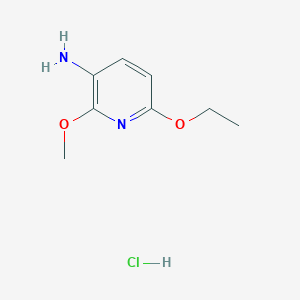

![molecular formula C20H16F3N5O B2503926 3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893924-20-4](/img/structure/B2503926.png)

3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

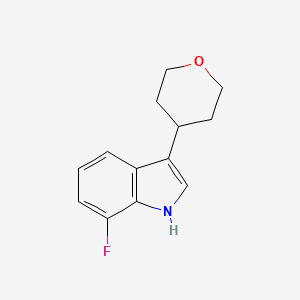

The compound "3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one" is a triazolopyrimidinone derivative, a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related triazolopyrimidine derivatives and their potential applications.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the core structure. For example, paper describes the nitrosative cyclization of diamino phenylpyrimidinones with nitrous acid, followed by regioselective alkylation to produce 3-alkyl-5-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-ones. Similarly, paper outlines a tandem aza-Wittig reaction for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The papers discuss various substitutions on this core structure, which can significantly affect the compound's properties and biological activity. For instance, paper examines the imine-enamine tautomerism in dihydroazolopyrimidines, which is a crucial aspect of their chemical behavior and could be relevant to the compound of interest.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo a variety of chemical reactions, including alkylation, cyclocondensation, and reactions with different nucleophiles. Paper describes the reaction of a triazolopyrimidinone with N,N-dimethylformamide dimethylacetal to yield an enaminone, which further reacts with various reagents to produce different substituted compounds. These reactions highlight the versatility and reactivity of the triazolopyrimidine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a trifluoromethyl group, as in the compound of interest, can increase the compound's lipophilicity and potentially its ability to cross biological membranes. The papers do not provide specific data on the physical and chemical properties of the compound , but they do offer insights into the properties of related compounds. For instance, paper discusses the antimicrobial activity of triorganotin(IV) derivatives of a triazolopyrimidine, suggesting potential applications in antimicrobial therapy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The synthesis and reactions of triazolopyrimidines and related compounds have been extensively studied. For instance, the preparation of triazolopyrimidines through the reaction of certain acetyl compounds with N,N-dimethylformamide dimethylacetal (DMFDMA) yields various substituted derivatives. These reactions facilitate the creation of compounds with potential antimicrobial activities, highlighting a method for developing new chemicals with potential biological applications (Farghaly, 2008). Additionally, organoiodine (III)-mediated synthesis has been employed to create 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents, demonstrating the compound's relevance in developing novel antimicrobial agents (Kumar et al., 2009).

Antimicrobial Activities

Triazolopyrimidine derivatives have shown promising results in antimicrobial activity studies. The organoiodine (III)-mediated synthesis of these compounds has led to the identification of derivatives that exhibit significant antibacterial properties, comparing favorably with commercially available antibiotics like chloramphenicol and streptomycin (Kumar et al., 2009). Such findings underscore the potential of triazolopyrimidines in the development of new antibacterial agents.

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of triazolopyrimidine derivatives provide insight into their potential applications. For example, the synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveal how molecules form inversion dimers via hydrogen bonds, which are further packed into layers by π-stacking interactions. This detailed structural information can inform the design of compounds with desired physical and chemical properties (Repich et al., 2017).

Heteroaromatization and Derivative Synthesis

Heteroaromatization processes have been utilized to synthesize a variety of novel pyrimidine derivatives, showcasing the chemical versatility of triazolopyrimidines. For instance, reactions involving 4-hydroxycoumarin have led to the creation of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines with antimicrobial activity, indicating the potential for developing diverse bioactive molecules (El-Agrody et al., 2001).

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5O/c1-12-7-13(2)9-16(8-12)28-18-17(25-26-28)19(29)27(11-24-18)10-14-3-5-15(6-4-14)20(21,22)23/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNQTGGMYXGJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)